N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide
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Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide is a useful research compound. Its molecular formula is C15H14N6O4 and its molecular weight is 342.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.10765295 g/mol and the complexity rating of the compound is 572. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-benzo[1,3]dioxol-5-yl-indoles and pyrazolo[3,4-d]pyrimidines, have been reported to exhibit antitumor activities
Mode of Action
Similar compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that VU0632752-1 or F5060-0071 might interact with its targets in a similar manner, leading to changes in cell cycle progression and survival.
Biochemical Pathways
Similar compounds have been shown to affect pathways related to cell cycle progression and apoptosis . These pathways play crucial roles in cell growth, division, and death, and their disruption can lead to the death of cancer cells.
Result of Action
Similar compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that VU0632752-1 or F5060-0071 might have similar effects.
Biochemical Analysis
Biochemical Properties
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes involved in cellular metabolism and signaling pathways. For example, this compound can bind to and inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . Additionally, it interacts with tubulin, a protein that is essential for microtubule formation and stability . These interactions highlight the compound’s potential as an anticancer agent by disrupting cell division and inducing apoptosis in cancer cells.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can induce cell cycle arrest at the S phase, leading to the inhibition of cell proliferation . Furthermore, it has been shown to modulate the expression of genes involved in apoptosis, thereby promoting programmed cell death in cancer cells . These cellular effects make the compound a promising candidate for cancer therapy.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules and its ability to inhibit or activate enzymes. The compound binds to the active site of CDKs, preventing their interaction with cyclins and thereby inhibiting their kinase activity . This inhibition disrupts the cell cycle progression and leads to cell cycle arrest. Additionally, the compound stabilizes microtubules by binding to tubulin, which interferes with microtubule dynamics and induces mitotic arrest . These molecular interactions contribute to the compound’s anticancer properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound has demonstrated stability under various experimental conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound can maintain its inhibitory effects on CDKs and tubulin, leading to sustained cell cycle arrest and apoptosis in cancer cells . These findings suggest that the compound has potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound have been evaluated in animal models to determine its dosage-dependent effects. Studies have shown that the compound exhibits a dose-dependent inhibition of tumor growth in animal models of cancer . At lower doses, the compound effectively reduces tumor size without causing significant toxicity . At higher doses, some toxic effects have been observed, including weight loss and organ toxicity . These findings highlight the importance of optimizing the dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound has been shown to inhibit key enzymes in the glycolytic pathway, leading to a reduction in glucose metabolism and energy production in cancer cells . Additionally, it affects the pentose phosphate pathway, which is crucial for nucleotide synthesis and redox balance . These metabolic effects contribute to the compound’s ability to inhibit cancer cell proliferation and survival.
Transport and Distribution
The transport and distribution of this compound within cells and tissues have been studied to understand its localization and accumulation. The compound is transported into cells via specific transporters and is distributed throughout the cytoplasm and nucleus . It has been observed to accumulate in the nucleus, where it exerts its effects on CDKs and gene expression . The compound’s distribution within cells is influenced by its chemical properties, including its lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize primarily in the nucleus and cytoplasm . In the nucleus, it interacts with CDKs and modulates gene expression, while in the cytoplasm, it binds to tubulin and affects microtubule dynamics . The compound’s subcellular localization is facilitated by specific targeting signals and post-translational modifications that direct it to these compartments .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-methyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O4/c1-20-14-13(18-19-20)15(23)21(7-17-14)6-12(22)16-5-9-2-3-10-11(4-9)25-8-24-10/h2-4,7H,5-6,8H2,1H3,(H,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STJIYFXMILDIOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C=N2)CC(=O)NCC3=CC4=C(C=C3)OCO4)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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